molecular formula C20H15F2N3O2S2 B2841266 N-(2,4-difluorophenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 686770-53-6

N-(2,4-difluorophenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2841266
CAS No.: 686770-53-6
M. Wt: 431.48
InChI Key: OXTJJOFHRMSDGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic thieno[3,2-d]pyrimidine derivative intended for research use only. It is strictly not for human or veterinary therapeutic applications. Compounds within this chemical class are recognized in medicinal chemistry for their diverse biological potential. Research on analogous structures has indicated that thienopyrimidine cores can serve as key scaffolds for investigating activities such as enzyme inhibition, particularly targeting kinases and phosphodiesterases involved in critical cellular signaling pathways. The specific molecular architecture of this compound, featuring a 2,4-difluorophenyl acetamide group and a phenyl-substituted tetrahydrothienopyrimidine ring, is designed to modulate properties like lipophilicity and binding affinity. This makes it a valuable chemical tool for researchers in drug discovery and development, especially for probing new mechanisms of action in areas like oncology and immunology. Scientists can utilize this compound in in vitro binding assays, enzymatic screens, and structure-activity relationship (SAR) studies to further elucidate its specific biological profile and mechanism of action.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N3O2S2/c21-12-6-7-15(14(22)10-12)23-17(26)11-29-20-24-16-8-9-28-18(16)19(27)25(20)13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTJJOFHRMSDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno[3,2-d]pyrimidinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidinone ring.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the Difluorophenyl Group: This step usually involves a nucleophilic aromatic substitution reaction where a difluorobenzene derivative reacts with a suitable nucleophile.

    Formation of the Thioacetamide Linkage: The final step involves the reaction of the intermediate with thioacetic acid or its derivatives under mild conditions to form the thioacetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to monitor the reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thieno[3,2-d]pyrimidinone core, potentially converting it to an alcohol.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-difluorophenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials could lead to innovations in coatings, adhesives, or electronic components.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide likely involves its interaction with specific molecular targets. These could include:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It could act as an agonist or antagonist at receptor sites, modulating signal transduction pathways.

    DNA/RNA: The compound might intercalate into DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties of Analogous Compounds

Compound Name (Representative Examples) Core Structure Substituents/Functional Groups Yield (%) Melting Point (°C) Key References
N-(4-Fluorophenyl)-2-(2-(4-fluorophenyl)-4-methyl-1,3,6-trioxooctahydro-1H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl)acetamide Epithiopyrrolopyridine 4-Fluorophenyl, methyl, trioxo 51 >300
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide Benzothieno-triazolo-pyrimidine Phenyl, tetrahydrobenzothieno 68–74 Not reported
N-(3-Chloro-4-fluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)acetamide Thieno[2,3-d]pyrimidine 3-Chloro-4-fluorophenyl, ethyl, methyl Not reported Not reported
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,4,6-trichlorophenyl)acetamide Pyrimidinone 2,4,6-Trichlorophenyl, methyl 76 258–260
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-(trifluoromethyl)phenyl)acetamide Thieno[3,2-d]pyrimidine 4-Chlorophenyl, trifluoromethylphenyl Not reported Not reported
2-[[3-(4-Fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methylbenzothiazol-2-yl)acetamide Thieno[3,2-d]pyrimidine 4-Fluorophenyl, 6-methylbenzothiazole Not reported Not reported

Key Observations:

Core Heterocycle Modifications: The target compound’s thieno[3,2-d]pyrimidine core is shared with derivatives in , and 13. In contrast, and feature epithiopyrrolopyridine and benzothieno-triazolo-pyrimidine cores, respectively, which introduce additional fused rings and alter conformational flexibility .

Substituent Effects :

  • Halogenation : Fluorine and chlorine substituents (e.g., 2,4-difluorophenyl in the target vs. 4-fluorophenyl in or trichlorophenyl in ) influence melting points and solubility. For instance, the trichlorophenyl analog in has a high melting point (258–260°C), likely due to enhanced intermolecular halogen bonding .
  • Electron-Withdrawing Groups : The trifluoromethyl group in increases lipophilicity and metabolic stability compared to methyl or ethyl substituents .

Synthetic Yields: Yields vary significantly (51–90%) depending on substituents and reaction conditions. For example, the epithiopyrrolopyridine derivative in has a lower yield (51%) due to steric hindrance from the fused ring system , while the pyrimidinone in achieves 76% yield via optimized alkylation .

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[3,2-d]pyrimidine core. Key steps include:

  • Cyclocondensation of substituted thiophenes with urea derivatives to form the pyrimidine ring.
  • Thioacetylation via nucleophilic substitution using mercaptoacetic acid derivatives.
  • Final coupling with 2,4-difluoroaniline under controlled pH and temperature to avoid side reactions . Challenges : Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical to prevent hydrolysis of the thioether bond and ensure >80% yield. Purification often requires column chromatography with gradients of ethyl acetate/hexane .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

Confirmation of structure and purity relies on:

  • 1H/13C NMR : To verify substituent positions (e.g., difluorophenyl protons at δ 6.8–7.2 ppm, thienopyrimidine protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ ≈ 440–450 Da) .
  • Elemental Analysis : To validate C, H, N, S content within ±0.3% deviation .

Q. What pharmacological activities are associated with its structural motifs?

The thieno[3,2-d]pyrimidine core is linked to kinase inhibition (e.g., EGFR, VEGFR), while the difluorophenyl group enhances metabolic stability and target affinity. The thioacetamide bridge facilitates hydrogen bonding with catalytic lysine residues in enzymes . Preliminary assays on analogs show IC50 values <1 µM against cancer cell lines (e.g., MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

SAR strategies include:

  • Substituent variation : Replacing the phenyl group at position 3 with electron-withdrawing groups (e.g., -CF3) improves potency but may reduce solubility .
  • Fluorine positioning : 2,4-Difluorophenyl enhances membrane permeability compared to mono- or non-fluorinated analogs . Example SAR Table :
Substituent (R)LogPIC50 (EGFR)Solubility (µg/mL)
-H3.25.8 µM12
-CF34.10.9 µM3
-2,4-F23.51.2 µM8
Data adapted from analogs in .

Q. What crystallographic challenges arise in resolving its 3D structure?

Crystallization is hindered by conformational flexibility of the tetrahydrothienopyrimidine ring. Solutions include:

  • Using mixed solvents (e.g., DMSO/water) for slow evaporation.
  • Co-crystallization with target proteins (e.g., kinase domains) to stabilize ligand conformation. SHELX software is recommended for refining diffraction data, though twinning and low-resolution (<2.0 Å) datasets require iterative refinement .

Q. How to address contradictions in biological data across studies?

Discrepancies in IC50 values (e.g., ±20% variation) may stem from:

  • Assay conditions (e.g., ATP concentration in kinase assays).
  • Cell line heterogeneity (e.g., MCF-7 vs. HeLa). Resolution : Validate using orthogonal assays (e.g., SPR for binding affinity, in vivo xenograft models) and standardize protocols .

Q. What role does fluorine play in modulating physicochemical properties?

The 2,4-difluorophenyl group:

  • Lowers pKa of adjacent protons, enhancing metabolic stability.
  • Increases LogP by ~0.3 units compared to non-fluorinated analogs, improving blood-brain barrier penetration .
  • Reduces oxidative degradation via electron-withdrawing effects .

Methodological Guidance

Q. How to validate target engagement in cellular assays?

Use CETSA (Cellular Thermal Shift Assay) :

  • Treat cells with compound (10 µM, 2 hr), lyse, and heat (55–65°C).
  • Quantify target protein stability via Western blot or MS. A >2°C shift in melting temperature confirms binding .

Q. What strategies improve reaction yield in large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time from 24 hr to 2 hr for cyclocondensation steps .
  • Flow chemistry : Minimizes side products in thioacetylation by precise control of reagent mixing .

Q. How to mitigate solubility issues for in vivo studies?

  • Prodrug design : Introduce phosphate esters at the acetamide group.
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.